

# Pentaerythritol Tetraacetate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Pentaerythritol tetraacetate*

Cat. No.: *B147384*

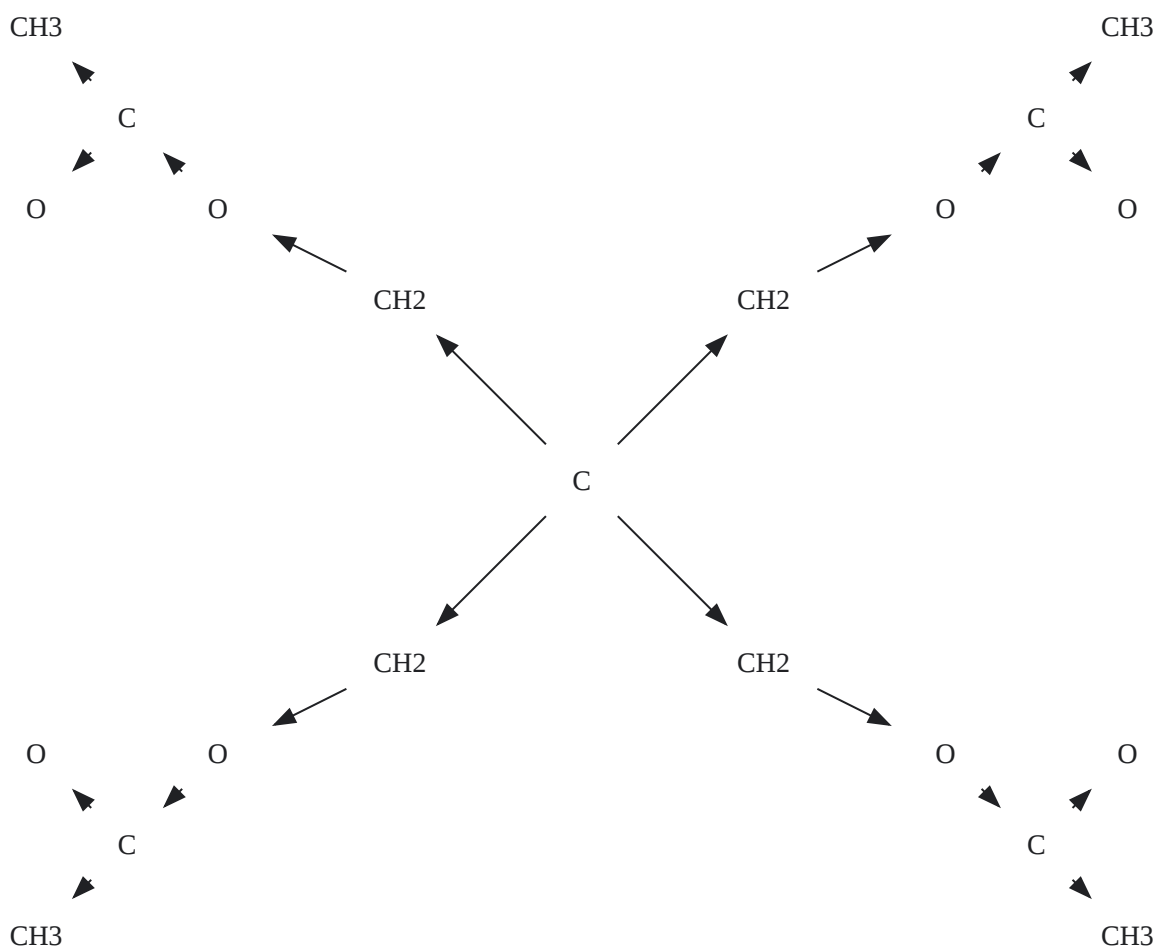
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental properties, synthesis, and characterization of **pentaerythritol tetraacetate**. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the core scientific attributes of this compound.

## Core Chemical and Physical Properties

**Pentaerythritol tetraacetate**, also known as normosterol, is the tetraester of pentaerythritol and acetic acid.<sup>[1]</sup> Its chemical structure consists of a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with an acetate group.



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Caption: Chemical structure of **pentaerythritol tetraacetate**.

The fundamental chemical and physical properties of **pentaerythritol tetraacetate** are summarized in the table below.

Property	Value
IUPAC Name	[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate
Synonyms	Normosterol, Pentaerythrityl Tetraacetate, T.A.P.E.[1]
CAS Number	597-71-7
Molecular Formula	C13H20O8
Molecular Weight	304.29 g/mol
Appearance	White to off-white powder or crystalline solid[2]
Melting Point	78-83 °C[2]
Boiling Point	325 °C[2]
Density	1.2730 g/cm <sup>3</sup> [2]
Solubility	Slightly soluble in water. Soluble in chloroform. [2][3]
Refractive Index	1.5800 (estimate)[2]

## Experimental Protocols

### Synthesis of Pentaerythritol Tetraacetate

A common method for the synthesis of **pentaerythritol tetraacetate** is the esterification of pentaerythritol with an excess of acetic anhydride, often in the presence of a catalyst. The following is a representative laboratory-scale protocol adapted from general esterification procedures.

Materials:

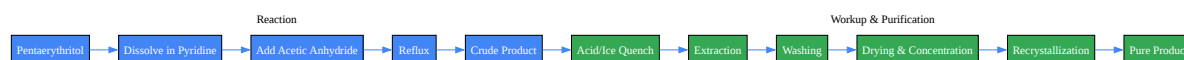
- Pentaerythritol
- Acetic anhydride

- Pyridine (catalyst and solvent)
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution (for washing)
- Anhydrous magnesium sulfate (for drying)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaerythritol in a slight excess of pyridine.
- **Acetylation:** Slowly add a stoichiometric excess (at least 4 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Reaction Completion:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- **Workup:** Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

- Purification: Recrystallize the crude **pentaerythritol tetraacetate** from hot ethanol to yield a purified, crystalline solid.[3] An alternative purification method involves dissolving the crude product in chloroform, washing with saturated sodium bicarbonate and then water, drying over anhydrous calcium chloride, and evaporating the solvent, followed by crystallization from 95% ethanol.[2]



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Caption: Experimental workflow for the synthesis and purification of **pentaerythritol tetraacetate**.

## Characterization Methods

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **pentaerythritol tetraacetate**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two main signals: a singlet corresponding to the methyl protons of the four acetate groups and a singlet for the eight methylene protons of the pentaerythritol backbone.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit distinct signals for the different carbon environments: the quaternary central carbon, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.[4]

### 2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **pentaerythritol tetraacetate** provides information about its functional groups. Key characteristic absorption bands are expected for the C=O stretching of the ester groups and the C-O stretching vibrations.[5]

Spectral Data	Expected Observations
$^1\text{H}$ NMR	A singlet for the methyl protons of the acetate groups and a singlet for the methylene protons.
$^{13}\text{C}$ NMR	Signals corresponding to the quaternary carbon, methylene carbons, carbonyl carbons, and methyl carbons.[4]
FT-IR	Strong absorption band for the C=O stretching of the ester functional group (typically around $1740\text{ cm}^{-1}$ ). Absorption bands for C-O stretching and C-H stretching and bending vibrations.[5]

## Applications in Drug Development and Life Sciences

The direct application of **pentaerythritol tetraacetate** in drug development is not extensively documented in the scientific literature. However, the parent compound, pentaerythritol, and other pentaerythritol esters have shown promise in pharmaceutical formulations, suggesting potential areas of exploration for the tetraacetate derivative.

### 3.1. Role as a Pharmaceutical Excipient

Pentaerythritol has been investigated as a solid-dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[6][7] Solid dispersions are a common strategy to improve the bioavailability of active pharmaceutical ingredients. Given its structural similarity to pentaerythritol, the tetraacetate could potentially be explored for similar applications, particularly for the formulation of lipophilic drugs. Inactive ingredients, or excipients, are crucial components of pharmaceutical products, aiding in the manufacturing process and the delivery of the active drug.[8][9]

### 3.2. Use in Cosmetics

**Pentaerythritol tetraacetate** is used in cosmetic formulations as a skin-conditioning agent and emollient.[2][10] Its safety for use in cosmetics has been reviewed, indicating a low potential for

adverse health effects at typical concentrations.[10]

### 3.3. Potential for Further Research

While direct biological activity or involvement in signaling pathways for **pentaerythritol tetraacetate** has not been identified, the broader class of pentaerythritol esters is used in various industrial applications, including lubricants and plasticizers.[11] Further research could explore the biocompatibility and biodegradability of **pentaerythritol tetraacetate** for potential applications in biodegradable polymers for medical devices or as a component in controlled-release drug delivery systems. The parent molecule, pentaerythritol, is a versatile building block for the synthesis of various polyfunctionalized derivatives, some of which have applications as vasodilators and explosives (e.g., pentaerythritol tetranitrate).[1]

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